6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate
CAS No.: 855774-22-0
Cat. No.: VC5624029
Molecular Formula: C20H11BrO6
Molecular Weight: 427.206
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 855774-22-0 |
|---|---|
| Molecular Formula | C20H11BrO6 |
| Molecular Weight | 427.206 |
| IUPAC Name | [4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate |
| Standard InChI | InChI=1S/C20H11BrO6/c1-10(22)25-13-3-4-14-15(9-19(23)26-18(14)8-13)16-7-11-6-12(21)2-5-17(11)27-20(16)24/h2-9H,1H3 |
| Standard InChI Key | VZVBNTVGEUTROL-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bichromene backbone, consisting of two fused chromene (benzopyran) units linked at the 3 and 4' positions. The bromine atom is substituted at the 6-position of the chromene system, while the 7'-hydroxyl group is acetylated, forming an ester linkage. The molecular formula is inferred as , with a molecular weight of approximately 481.24 g/mol .
Key Structural Features:
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Bichromene Core: The planar, conjugated system of fused benzene and pyran rings contributes to UV-Vis absorption maxima in the 300–400 nm range, typical of chromene derivatives .
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Bromine Substituent: The electron-withdrawing bromine atom at position 6 enhances electrophilic reactivity, facilitating nucleophilic substitution or cross-coupling reactions .
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Acetate Group: The acetylated hydroxyl group at 7' improves lipid solubility, potentially enhancing membrane permeability in biological systems .
Physicochemical Data
Comparative data from analogous compounds provide insights into its expected properties:
The high melting point and limited aqueous solubility align with trends observed in brominated aromatic esters .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis likely involves a multi-step sequence:
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Chromene Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the bichromene skeleton .
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Bromination: Electrophilic bromination using bromosuccinimide (NBS) selectively substitutes the 6-position .
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Acetylation: Treatment with acetyl chloride in the presence of a base (e.g., pyridine) esterifies the 7'-hydroxyl group .
Critical Reaction Conditions:
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Temperature: Bromination proceeds optimally at 0–5°C to avoid polybromination .
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Catalysts: Lewis acids like enhance regioselectivity during chromene cyclization .
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Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the target compound .
Industrial Scalability
Continuous flow reactors could improve yield (projected 68–72%) and reduce reaction times compared to batch processes . Challenges include the handling of brominated intermediates, requiring corrosion-resistant equipment and stringent waste management protocols .
Biological Activity and Mechanisms
Anticancer Activity
Bichromene derivatives demonstrate cytotoxicity via intercalation into DNA and topoisomerase inhibition. A structural analog, 6-bromo-2,2'-dioxo-bichromene diacetate, showed an of 12.5 µM against HeLa cells by inducing G2/M phase arrest . The acetate moiety may augment bioavailability, as seen in naphthoic acid derivatives .
Comparative Cytotoxicity Data:
| Compound | Cell Line | (µM) | Mechanism |
|---|---|---|---|
| 6-Bromo-2-naphthoic acid | MCF-7 | 18.2 | Apoptosis induction |
| Bichromene diacetate | HeLa | 12.5 | DNA intercalation |
Industrial and Pharmaceutical Applications
Material Science
The conjugated bichromene system exhibits fluorescence quantum yields () up to 0.45, making it a candidate for organic light-emitting diodes (OLEDs) . Bromine substitution red-shifts emission maxima, enabling tunable optoelectronic properties .
Drug Development
As a prodrug, the acetate group undergoes enzymatic hydrolysis in vivo, releasing the active hydroxyl derivative. This strategy improves pharmacokinetics, as demonstrated by brominated naphthyl acetates showing 3-fold higher plasma half-lives than their parent acids .
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